Naproxen Etemesil

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

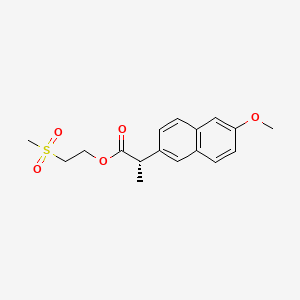

2-methylsulfonylethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5S/c1-12(17(18)22-8-9-23(3,19)20)13-4-5-15-11-16(21-2)7-6-14(15)10-13/h4-7,10-12H,8-9H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBUBSOKFSVXKS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191903 | |

| Record name | Naproxen etemesil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385800-16-8 | |

| Record name | Naproxen etemesil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385800168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproxen etemesil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naproxen etemesil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPROXEN ETEMESIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214269U36R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naproxen Etemesil: A Technical Guide to its Synthesis, Mechanism of Action, and Clinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen, a cornerstone in the management of pain and inflammation, is a nonsteroidal anti-inflammatory drug (NSAID) with a well-established efficacy and mechanism of action. However, its use is often associated with gastrointestinal adverse effects. Naproxen Etemesil, a prodrug of naproxen, has been developed to mitigate this risk. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and available clinical data for this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Introduction

Naproxen is a non-selective cyclooxygenase (COX) inhibitor widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effects are primarily mediated through the inhibition of prostaglandin synthesis.[3][4] Despite its efficacy, the direct topical irritation of the gastric mucosa by the acidic naproxen molecule can lead to gastrointestinal complications such as ulcers and bleeding.[5]

To address this limitation, this compound was designed as a lipophilic, non-acidic, and inactive prodrug.[5] This modification allows the molecule to be absorbed from the gastrointestinal tract in its inactive form, thereby minimizing local irritation. Once absorbed, it is hydrolyzed to release the pharmacologically active naproxen.[5] This approach aims to maintain the therapeutic benefits of naproxen while improving its gastrointestinal safety profile.

Synthesis of this compound

The chemical name for this compound is 2-methylsulfonylethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate.[6] The synthesis of this molecule involves the esterification of the carboxylic acid group of naproxen with 2-(methylsulfonyl)ethanol. While a specific, detailed industrial synthesis protocol for this compound is not publicly available, a plausible synthetic route can be derived from standard organic chemistry principles, such as the Fischer-Speier esterification.

Proposed Synthetic Pathway

A likely synthesis method involves the acid-catalyzed esterification of (S)-naproxen with 2-(methylsulfonyl)ethanol.

Reaction:

(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid + 2-(methylsulfonyl)ethanol --(H+)--> 2-methylsulfonylethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate + H₂O

General Experimental Protocol (Fischer Esterification)

-

Reactant Preparation: (S)-naproxen and a molar excess of 2-(methylsulfonyl)ethanol are dissolved in a suitable organic solvent (e.g., toluene or dichloromethane).

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for a period of 2-4 hours with continuous stirring.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

Work-up: Upon completion, the reaction is quenched, typically with the addition of a weak base solution like 1% sodium hydroxide.[7] The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound ester.[7]

Mechanism of Action

This compound is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to its active form, naproxen.[5]

Hydrolysis to Naproxen

Upon oral administration and absorption, this compound is hydrolyzed by esterases in the plasma and/or liver, cleaving the ester bond to release (S)-naproxen and 2-(methylsulfonyl)ethanol.

Caption: Hydrolysis of this compound to its active form.

Inhibition of Cyclooxygenase (COX) Enzymes

The therapeutic effects of this compound are attributable to the action of its active metabolite, naproxen. Naproxen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[3][4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

-

COX-1: Is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[2]

-

COX-2: Is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.[2]

By inhibiting both COX isoforms, naproxen reduces the synthesis of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[4]

References

- 1. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic properties and clinical efficacy of once-daily sustained-release naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical trial: endoscopic evaluation of this compound, a naproxen prodrug, vs. naproxen - a proof-of-concept, randomized, double-blind, active-comparator study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. wjpmr.com [wjpmr.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Absorption, distribution, metabolism, and excretion of naproxen in various laboratory animals and human subjects. | Semantic Scholar [semanticscholar.org]

The Hydrolysis of Naproxen Etemesil: A Technical Guide to its Kinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The therapeutic utility of naproxen is often limited by its propensity to cause gastrointestinal side effects. The prodrug approach, utilizing a molecule like Naproxen Etemesil, aims to circumvent this by transiently masking the carboxylic acid moiety responsible for this toxicity. The conversion of the prodrug to the active drug is a critical step, governed by chemical and enzymatic hydrolysis. The rate of this conversion, or its kinetics, dictates the concentration-time profile of active naproxen in the body.

Hydrolysis Pathway

This compound undergoes hydrolysis at the ester linkage to yield naproxen and the corresponding etemesil moiety. This reaction can be catalyzed by enzymes, such as esterases present in plasma and tissues, or can occur non-enzymatically, influenced by pH.

Caption: Hydrolysis of this compound to Naproxen.

Quantitative Data on Hydrolysis Kinetics

A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., rate constants, half-life) for the hydrolysis of this compound. However, studies on other NSAID ester prodrugs have demonstrated that the hydrolysis often follows pseudo-first-order kinetics. The table below is presented as a template for the systematic recording of such data once it becomes available through experimentation.

| Condition | pH | Temperature (°C) | Rate Constant (k) (time⁻¹) | Half-life (t½) (time) |

| Chemical Hydrolysis | ||||

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data not available | Data not available |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data not available | Data not available |

| Phosphate Buffer | 7.4 | 37 | Data not available | Data not available |

| Enzymatic Hydrolysis | ||||

| Human Plasma (80%) | 7.4 | 37 | Data not available | Data not available |

| Porcine Liver Esterase | 7.4 | 37 | Data not available | Data not available |

Generalized Experimental Protocol for Kinetic Analysis

The following is a detailed, albeit generalized, protocol for determining the hydrolysis kinetics of this compound.

Materials and Reagents

-

This compound reference standard

-

Naproxen reference standard

-

Potassium phosphate monobasic

-

Sodium hydroxide

-

Hydrochloric acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier for HPLC)

-

Human plasma (pooled, from a reputable supplier)

-

Porcine liver esterase (or other relevant esterase)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Thermostatically controlled water bath or incubator

-

Vortex mixer

-

Centrifuge

Preparation of Solutions

-

Buffer Solutions: Prepare phosphate buffers at various pH values (e.g., 1.2, 6.8, 7.4) to simulate physiological conditions.

-

Stock Solutions: Prepare stock solutions of this compound and Naproxen in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Dilute the stock solution of this compound with the appropriate buffer or plasma to a final concentration suitable for the kinetic study (e.g., 10 µg/mL).

Hydrolysis Study

-

Chemical Hydrolysis:

-

Add the this compound working solution to pre-warmed buffer solutions at 37°C.

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins (in plasma studies) and stop the reaction.

-

-

Enzymatic Hydrolysis:

-

Perform the same procedure as for chemical hydrolysis, but use 80% human plasma or a solution of a specific esterase in buffer as the reaction medium.

-

Include a control with heat-inactivated plasma to differentiate between enzymatic and chemical hydrolysis.

-

Sample Analysis

-

Centrifuge the quenched samples to pellet any precipitate.

-

Analyze the supernatant by HPLC. A typical method would involve:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: A wavelength suitable for both naproxen and its prodrug (e.g., 254 nm).

-

-

Quantify the concentrations of this compound and naproxen at each time point using a standard curve.

Data Analysis

-

Plot the natural logarithm of the concentration of this compound versus time.

-

If the plot is linear, the reaction follows pseudo-first-order kinetics.

-

The pseudo-first-order rate constant (k) is the negative of the slope of the line.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Caption: Workflow for this compound Hydrolysis Kinetics Study.

Conclusion

While specific kinetic data for the hydrolysis of this compound remains to be published, the established methodologies for studying prodrug kinetics provide a clear path for its determination. The protocols and frameworks presented in this guide offer a comprehensive approach for researchers and drug development professionals to characterize the conversion of this promising prodrug to its active form, naproxen. Such studies are essential for the continued development and optimization of safer NSAID therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Naproxen Etemesil: A Gastro-Sparing Prodrug Approach to Anti-Inflammatory Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Naproxen, a widely utilized nonsteroidal anti-inflammatory drug (NSAID), offers potent analgesic and anti-inflammatory benefits through the non-selective inhibition of cyclooxygenase (COX) enzymes. However, its clinical utility is often hampered by a significant risk of gastrointestinal (GI) toxicity, primarily due to the topical irritation caused by its free carboxylic acid group and the systemic inhibition of gastroprotective prostaglandins. To mitigate these adverse effects, a prodrug strategy has been employed, leading to the development of Naproxen Etemesil (also known as LT-NS001). This lipophilic, non-acidic ester prodrug is designed to bypass the gastric mucosa in its inactive form, thereby minimizing local irritation. Following absorption, it is hypothesized to undergo hydrolysis to release the active naproxen moiety, delivering its therapeutic effects with a reduced risk of upper GI mucosal injury. This technical guide provides a comprehensive overview of this compound, summarizing available clinical data on its gastro-sparing properties, outlining key experimental protocols for its evaluation, and detailing the underlying mechanisms of action.

Introduction

The therapeutic action of NSAIDs is primarily mediated by the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. While the inhibition of COX-2 is associated with anti-inflammatory and analgesic effects, the concurrent inhibition of the constitutively expressed COX-1 in the gastric mucosa disrupts the production of prostaglandins crucial for maintaining mucosal integrity. This dual inhibition is a major contributor to the dose-dependent GI side effects associated with traditional NSAIDs like naproxen, including gastritis, ulceration, and bleeding.[1][2]

The prodrug approach is a well-established strategy in medicinal chemistry to overcome pharmacokinetic and pharmacodynamic barriers, such as poor solubility, instability, or, as in this case, site-specific toxicity.[3][4] By masking the free carboxylic acid group of naproxen with an etemesil (2-(ethylsulfonyl)ethyl) ester, this compound is rendered non-acidic and lipophilic.[5] This modification is intended to prevent direct contact of the acidic drug with the gastric lining. The prodrug is designed to be absorbed intact and subsequently hydrolyzed by plasma esterases to release naproxen systemically, thereby exerting its therapeutic effects.

Mechanism of Action

Gastro-Sparing Prodrug Concept

The core principle behind this compound is the temporary masking of the carboxylic acid moiety of naproxen. This chemical modification prevents the drug from causing direct topical injury to the gastric mucosa.[5] As a non-acidic compound, this compound is not expected to disrupt the protective mucous and bicarbonate layers of the stomach lining to the same extent as naproxen.[1] Once absorbed from the gastrointestinal tract into the systemic circulation, the ester linkage of this compound is cleaved by endogenous esterases, releasing the active drug, naproxen, and the etemesil promoiety.

References

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Naproxen Etemesil and its Active Moiety, Naproxen

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Naproxen Etemesil and its active compound, naproxen. This compound is a prodrug of naproxen, developed to mitigate the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). While detailed pharmacokinetic data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes the existing information and presents a thorough analysis of the pharmacokinetics of naproxen, which is essential for understanding the therapeutic action of its prodrug. This document includes quantitative data in tabular format, detailed experimental methodologies, and visualizations of metabolic pathways and experimental workflows to support research and drug development efforts.

Introduction to this compound

This compound (also known as LT-NS001 or MX-1094) is a lipophilic, non-acidic, inactive prodrug of naproxen.[1] The rationale behind its development was to create a compound that is hydrolyzed to the pharmacologically active naproxen only after absorption, thereby reducing direct contact of the acidic naproxen with the gastroduodenal mucosa and minimizing the risk of gastrointestinal injury.

A proof-of-concept, randomized, double-blind, active-comparator clinical trial (NCT00750243) was conducted to evaluate the gastroduodenal safety of this compound compared to naproxen in healthy subjects. The study found that subjects treated with this compound had a significantly lower incidence of gastric ulcers compared to those treated with naproxen. However, the detailed pharmacokinetic parameters of this compound from this or other studies are not publicly available in the peer-reviewed literature. It has been suggested that the clinical development of this specific prodrug may have been discontinued.

Pharmacokinetics and Bioavailability of Naproxen

As this compound is designed to deliver naproxen systemically, a thorough understanding of naproxen's pharmacokinetic profile is crucial. Naproxen is a well-established NSAID with predictable and well-characterized pharmacokinetic properties.

Absorption

Naproxen is rapidly and completely absorbed from the gastrointestinal tract following oral administration, with a bioavailability of approximately 95%.[2] The rate of absorption can vary depending on the formulation. For instance, naproxen sodium, being more water-soluble, is absorbed more rapidly than naproxen acid, leading to an earlier onset of action.[3] Food can delay the rate of absorption but does not significantly affect the extent of absorption.[4]

Distribution

Naproxen has a relatively small volume of distribution, approximately 0.16 L/kg.[3] It is extensively bound to plasma albumin (>99%) at therapeutic concentrations.[3][5] This high degree of protein binding influences its distribution and clearance.

Metabolism

Naproxen is extensively metabolized in the liver. The primary metabolic pathway is O-demethylation to 6-O-desmethylnaproxen, a reaction catalyzed mainly by the cytochrome P450 enzymes CYP2C9 and CYP1A2.[6][7][8] Both naproxen and its desmethyl metabolite undergo further conjugation with glucuronic acid, primarily by the enzyme UGT2B7, to form their respective acylglucuronide metabolites before excretion.[3][6]

Excretion

Approximately 95% of a naproxen dose is excreted in the urine, primarily as naproxen glucuronide and 6-O-desmethylnaproxen and its conjugates.[3] Less than 1% of the dose is excreted as unchanged naproxen.[3] The elimination half-life of naproxen is in the range of 12 to 17 hours, which allows for twice-daily dosing.[2][3] The clearance of naproxen is approximately 0.13 mL/min/kg.[3]

Quantitative Pharmacokinetic Data for Naproxen

The following tables summarize key pharmacokinetic parameters of naproxen from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Naproxen Formulations

| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| Naproxen Sodium Tablets | 550 mg | 76.55 | 3.0 | 936.11 (AUCt) | 15.11 | [2] |

| Naproxen Sodium Tablets (Reference) | 550 mg | 75.92 | 2.0 | 969.77 (AUCt) | 15.11 | [2] |

| Naproxen Sodium Oral Suspension | 250 mg | 44.91 | 1.83 | 722.55 (AUC72h) | - | [9] |

| Naproxen Sodium Oral Suspension (Reference) | 250 mg | 43.93 | 2.38 | 721.73 (AUC72h) | - | [9] |

| Naproxen Sodium Tablets (Test) | 440 mg | 65.88 | - | 893.37 (AUC0-t) | - | [10][11] |

| Naproxen Sodium Tablets (Reference) | 440 mg | 64.59 | - | 890.60 (AUC0-t) | - | [10][11] |

Table 2: Steady-State Pharmacokinetic Parameters of Naproxen Formulations (500 mg BID for 7 days)

| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-12h (µg·h/mL) | t½ (h) | Reference |

| Enteric-Coated Naproxen | 94.9 | 4.0 | 845.0 | 16.3 | [12] |

| Standard Naproxen | 97.4 | 1.9 | 766.8 | 16.9 | [12] |

Experimental Protocols

Bioequivalence Study of Oral Naproxen Formulations

A typical bioequivalence study for naproxen tablets is designed as a randomized, single-dose, two-way crossover study in healthy volunteers.[13][14]

-

Study Design: Randomized, open-label, two-period, two-sequence, single-dose crossover. A washout period of at least one week is maintained between the two periods.

-

Subjects: Healthy male and non-pregnant, non-lactating female volunteers, typically between 18 and 45 years of age. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

-

Dosing: Subjects receive a single oral dose of the test and reference formulations of naproxen (e.g., 500 mg tablet) under fasting or fed conditions.

-

Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Sample Analysis: Plasma concentrations of naproxen are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16][17][18][19]

-

Pharmacokinetic Analysis: The pharmacokinetic parameters Cmax, Tmax, and AUC are calculated from the plasma concentration-time data for each subject.

-

Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated. For the products to be considered bioequivalent, these confidence intervals must fall within the range of 80-125%.

Analytical Method: HPLC for Naproxen in Plasma

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, UV or fluorescence detector, and a C18 reversed-phase column.

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer at pH 7 with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is commonly used.[15]

-

Sample Preparation: Naproxen is extracted from plasma using protein precipitation or liquid-liquid extraction.[19]

-

Detection: Naproxen is detected by its UV absorbance or fluorescence. For example, with a fluorescence detector, an excitation wavelength of 270 nm and an emission wavelength of 340 nm can be used.[17][18]

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Mandatory Visualizations

Caption: Metabolic pathway of this compound to Naproxen and its subsequent metabolism and excretion.

Caption: Experimental workflow for a typical bioequivalence study of an oral drug formulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Cytochromes P450, 1A2, and 2C9 are responsible for the human hepatic O-demethylation of R- and S-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of multiple cytochrome P450 isoforms in naproxen O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative bioavailability of two oral suspensions of naproxen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioequivalence of 2 Naproxen Sodium Tablet Formulations in Healthy Male and Female Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Steady-state pharmacokinetics of enteric-coated naproxen tablets compared with standard naproxen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. HPLC method for naproxen determination in human plasma and its application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. actapharmsci.com [actapharmsci.com]

- 19. Determination of naproxen in human plasma by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Naproxen Etemesil: A Technical Review of a Gastrointestinally-Sparing Prodrug

Waltham, MA - In the mid-2000s, a promising new chemical entity, Naproxen Etemesil (also known as LT-NS001), emerged from the pipeline of Logical Therapeutics, Inc. as a potential solution to the gastrointestinal (GI) toxicity that has long plagued users of nonsteroidal anti-inflammatory drugs (NSAIDs). This in-depth technical guide chronicles the discovery, development, and eventual discontinuation of this naproxen prodrug, offering a retrospective analysis for researchers, scientists, and drug development professionals.

This compound, with the chemical name 2-methanesulfonylethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, was designed as a lipophilic, non-acidic, and inactive prodrug of the widely-used NSAID, naproxen[1]. The core concept was to circumvent the direct topical injury to the gastric mucosa caused by the acidic nature of traditional NSAIDs. The prodrug was engineered to be absorbed from the gastrointestinal tract in its inactive form and subsequently hydrolyzed in the bloodstream to release the pharmacologically active naproxen[2].

Discovery and Preclinical Development

Logical Therapeutics, a now-defunct biotechnology company founded in 2005, in-licensed this compound from Medinox, Inc. in September 2006[3]. Preclinical studies in animal models had indicated that LT-NS001 was as effective as naproxen in treating pain and inflammation but caused significantly less damage to the mucosal lining of the gastrointestinal tract[3]. While detailed quantitative preclinical data from these studies are not publicly available, press releases from the time suggest a robust preclinical data package demonstrating a favorable GI safety profile[3].

Chemical Synthesis

The precise, step-by-step synthesis of this compound is not detailed in publicly accessible literature. However, based on its chemical structure, 2-methanesulfonylethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, the synthesis would involve the esterification of (S)-naproxen with 2-methanesulfonylethanol. The general approach for synthesizing naproxen esters typically involves reacting naproxen with the corresponding alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, and refluxing the mixture[4].

Clinical Development: A Focus on Gastrointestinal Safety

The clinical development program for this compound centered on demonstrating its improved gastrointestinal tolerability compared to conventional naproxen.

Phase 1b "Proof-of-Concept" Study (NCT00750243)

A key multicenter, randomized, double-blind, double-dummy, active-comparator "proof-of-concept" study was conducted to evaluate the gastroduodenal mucosal injury of this compound versus naproxen in healthy subjects[2]. The results of this study were announced in August 2008.

Experimental Protocol:

-

Study Design: Randomized, double-blind, double-dummy, parallel-group trial[2].

-

Participants: 120 healthy subjects aged 45-70 years[2].

-

Treatment Arms:

-

This compound (LT-NS001): 1200 mg twice daily

-

Naproxen: 500 mg twice daily[2].

-

-

Duration: 7.5 days[2].

-

Primary Endpoint: Mean total modified gastroduodenal Lanza score on day 7, assessed by endoscopy[2].

-

Secondary Endpoint: Incidence of gastric ulcers[2].

Quantitative Results:

| Endpoint | This compound (n=61) | Naproxen (n=59) | P-value |

| Mean total modified gastroduodenal Lanza score on day 7 | 2.8 ± 1.7 | 3.5 ± 2.0 | 0.03[2] |

| Incidence of gastric ulcers | 3.3% | 15.8% | 0.02[2] |

The study concluded that this compound was associated with significantly lower gastroduodenal mucosal injury compared with naproxen after 7 days of exposure[2].

Planned Phase 2/3 Study (NCT01063920)

Following the promising results of the proof-of-concept study, Logical Therapeutics planned a Phase 2/3 clinical trial to further evaluate the gastrointestinal safety of this compound in patients with osteoarthritis.

Planned Experimental Protocol:

-

Study Design: A double-blind, double-dummy, randomized, active-comparator, non-inferiority study[5].

-

Participants: Osteoarthritis patients[5].

-

Treatment Arms:

-

LT-NS001

-

Naprosyn® (naproxen)[5].

-

-

Duration: 12 weeks[5].

-

Primary Outcome: Compare endoscopic gastric ulcer rates[5].

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is intrinsically linked to its bioconversion to naproxen. As a prodrug, it is pharmacologically inactive until hydrolyzed by esterases in the blood. The released naproxen then exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.

Discontinuation of Development

Despite the promising early-stage clinical data, the development of this compound appears to have been halted. Logical Therapeutics, the company spearheading its development, is now listed as a "deadpooled" company, having ceased operations. While the specific reasons for the discontinuation of the this compound program are not publicly documented, the failure of the parent company is the most likely cause. The planned Phase 2/3 trial (NCT01063920) was recorded as completed, but no results have been posted, and there is no evidence of regulatory submissions for marketing approval.

Conclusion

This compound represented a rational and promising approach to mitigating the well-known gastrointestinal side effects of naproxen. The successful "proof-of-concept" clinical trial demonstrated a significant reduction in gastroduodenal mucosal injury, validating its design as a GI-sparing prodrug. However, the ultimate failure of Logical Therapeutics appears to have prematurely terminated the development of this potentially valuable therapeutic agent. The story of this compound serves as a case study in the challenges of drug development, where promising clinical candidates can be lost due to factors beyond their scientific merit. This technical guide provides a consolidated overview of the available data on this compound, preserving the knowledge gained from its development for the benefit of future research in safer anti-inflammatory therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical trial: endoscopic evaluation of this compound, a naproxen prodrug, vs. naproxen - a proof-of-concept, randomized, double-blind, active-comparator study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Logical Therapeutics, Inc. In-Licenses Novel Anti-Inflammatory Drug - BioSpace [biospace.com]

- 4. banglajol.info [banglajol.info]

- 5. Logical Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

Preclinical Gastrointestinal Safety of Naproxen Etemesil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen, a widely utilized nonsteroidal anti-inflammatory drug (NSAID), is effective in managing pain and inflammation. However, its clinical use is frequently complicated by significant gastrointestinal (GI) toxicity, including the development of ulcers and bleeding. To mitigate these adverse effects, "Naproxen Etemesil" has been developed as a prodrug of naproxen. This technical guide provides a comprehensive overview of the preclinical evaluation of the gastrointestinal safety of this compound. It details the experimental methodologies employed in non-clinical studies to assess GI toxicity, summarizes key safety data, and visualizes the underlying mechanisms and experimental procedures. While specific preclinical data for this compound is not extensively published, this guide synthesizes information from a pivotal clinical study and established preclinical protocols for naproxen to offer a thorough understanding of its GI-sparing potential.

Introduction: The Rationale for a GI-Sparing Naproxen Prodrug

The therapeutic utility of conventional NSAIDs like naproxen is limited by their propensity to cause gastrointestinal damage.[1] This toxicity stems from both direct topical irritation of the gastric mucosa by the acidic NSAID molecule and systemic inhibition of cyclooxygenase (COX) enzymes, which are crucial for producing gastroprotective prostaglandins.[1] The resulting decrease in prostaglandin synthesis impairs mucosal defense mechanisms, leading to an increased risk of erosions, ulcerations, and life-threatening bleeding.[1]

This compound is a lipophilic, non-acidic, inactive prodrug of naproxen.[2] It is designed to be absorbed in its inactive form, thereby circumventing the direct topical injury associated with acidic naproxen.[2] Following absorption, it undergoes hydrolysis to release the pharmacologically active naproxen.[2] This approach is hypothesized to reduce the incidence of gastroduodenal mucosal injury compared to conventional naproxen.[2]

Proposed Mechanism of Improved Gastrointestinal Safety

The primary mechanism for the enhanced gastrointestinal safety of this compound is its prodrug nature, which minimizes direct contact of the active, acidic naproxen molecule with the gastric mucosa.

References

- 1. Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical trial: endoscopic evaluation of this compound, a naproxen prodrug, vs. naproxen - a proof-of-concept, randomized, double-blind, active-comparator study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclooxygenase (COX) Inhibition Profile of Naproxen, the Active Metabolite of Naproxen Etemesil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen Etemesil is a lipophilic, non-acidic, and inactive prodrug designed for improved gastrointestinal tolerability. Following administration, it undergoes hydrolysis to its pharmacologically active form, Naproxen. This technical guide provides an in-depth analysis of the cyclooxygenase (COX) inhibition profile of Naproxen. Naproxen is a well-established non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of both COX-1 and COX-2 isoenzymes.[1][2][3] This document consolidates quantitative data on its inhibitory potency, details the experimental methodologies used for its characterization, and presents signaling pathways and experimental workflows through standardized diagrams.

Introduction to Cyclooxygenase and Naproxen's Mechanism of Action

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the inflammatory cascade. It catalyzes the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever.[4][5] There are two primary isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[6]

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation and pain.[6][7]

Naproxen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2, thereby blocking the production of prostaglandins.[4] Its non-selective nature is a key aspect of its pharmacological profile, contributing to both its therapeutic efficacy and its potential side effects, particularly gastrointestinal issues stemming from the inhibition of COX-1's protective functions.[1][2]

Quantitative Analysis of COX Inhibition

The inhibitory potency of Naproxen against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The IC50 values for Naproxen can vary depending on the specific experimental conditions, such as the source of the enzyme (e.g., human, murine, ovine), the assay type (e.g., cell-free, whole-cell, ex vivo), and the substrate concentration.

Table 1: In Vitro and Ex Vivo IC50 Values for Naproxen Against COX-1 and COX-2

| Enzyme Isoform | IC50 Value | Assay Type/Conditions | Source |

| COX-1 | 2.2 µg/mL | Intact cells | [8] |

| COX-2 | 1.3 µg/mL | Intact cells | [8] |

| COX-1 | 8.72 µM | Cell assay | [8] |

| COX-2 | 5.15 µM | Cell assay | [8] |

| oCOX-1 | 340 nM | Preincubation with enzyme, 500 nM arachidonic acid | [1] |

| mCOX-2 | 180 nM | Preincubation with enzyme, 500 nM arachidonic acid | [1] |

| mCOX-2 | 0.90 µM | Standard assay, 20 min preincubation, 50 µM arachidonic acid | [1] |

| hCOX-2 | 0.75 µM | Standard assay | [1] |

| COX-1 | 35.48 µmol/l | Ex vivo, human whole blood | [9] |

| COX-2 | 64.62 µmol/l | Ex vivo, human whole blood | [9] |

| Human recombinant COX-1 | 0.6-4.8 µM | Not specified | [10] |

| Human recombinant COX-2 | 2.0-28.4 µM | Not specified | [10] |

Experimental Protocols for COX Inhibition Assays

The determination of COX inhibitory activity involves various in vitro and ex vivo methodologies. Below are detailed descriptions of common experimental protocols used to characterize the COX inhibition profile of compounds like Naproxen.

Standard In Vitro COX Inhibition Screening Assay

This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX enzymes.

Protocol:

-

Enzyme Reconstitution: Hematin is added to purified ovine COX-1 (oCOX-1) or murine COX-2 (mCOX-2) to reconstitute the active enzyme.

-

Inhibitor Preincubation: The reconstituted enzyme is preincubated with varying concentrations of the test compound (e.g., Naproxen) for a defined period (e.g., 17 minutes) at room temperature, followed by a shorter incubation (e.g., 3 minutes) at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of a specific concentration of [1-¹⁴C]-labeled arachidonic acid (e.g., 50 µM). The reaction is allowed to proceed for a short duration (e.g., 30 seconds) at 37°C.

-

Reaction Termination: The reaction is terminated by the addition of an extraction solvent, typically a mixture of diethyl ether, methanol, and citrate (30:4:1).

-

Analysis of Substrate Consumption: The reaction products are separated from the unreacted substrate using thin-layer chromatography (TLC).

-

Data Analysis: The amount of substrate consumed is quantified, and the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is determined using non-linear regression analysis.[1]

Ex Vivo Human Whole Blood Assay

This assay provides a more physiologically relevant assessment of COX inhibition by measuring enzyme activity in human whole blood after in vitro or in vivo drug administration.

Protocol:

-

Blood Collection: Whole blood is collected from healthy volunteers.

-

In Vitro Dosing: For in vitro analysis, aliquots of whole blood are incubated with the test compound at various concentrations.

-

COX-1 Activity Assessment (Thromboxane B2 Formation): To measure COX-1 activity, blood samples are allowed to clot, which induces platelet activation and subsequent coagulation-induced thromboxane B2 (TXB2) formation. The concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, is measured by enzyme-linked immunosorbent assay (ELISA).

-

COX-2 Activity Assessment (Prostaglandin E2 Synthesis): To assess COX-2 activity, whole blood is stimulated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. The subsequent synthesis of prostaglandin E2 (PGE2) is measured by ELISA.

-

Data Analysis: The inhibition of TXB2 and PGE2 formation in the presence of the test compound, relative to a vehicle control, is used to determine the IC50 values for COX-1 and COX-2, respectively.[9]

Visualizations of Pathways and Workflows

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the inhibitory action of Naproxen.

Caption: Inhibition of COX-1 and COX-2 by Naproxen.

Experimental Workflow for In Vitro COX Inhibition Assay

This diagram outlines the key steps involved in a typical in vitro COX inhibition screening assay.

Caption: Workflow for determining COX inhibition in vitro.

Conclusion

Naproxen, the active form of this compound, is a potent, non-selective inhibitor of both COX-1 and COX-2. Its inhibitory profile has been extensively characterized through various in vitro and ex vivo assays, which consistently demonstrate its activity against both isoenzymes. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and professionals in the field of drug development. Understanding the nuances of Naproxen's interaction with COX enzymes is fundamental to appreciating its therapeutic utility and its associated risks. The continued application of robust assay methodologies will be crucial for the development of future anti-inflammatory agents with improved efficacy and safety profiles.

References

- 1. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. medcentral.com [medcentral.com]

- 7. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

An In-depth Technical Guide on the Lipophilicity and Membrane Permeability of Naproxen Etemesil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naproxen Etemesil (2-(6-methoxynaphthalen-2-yl)propanoic acid 2-(methylsulfonyl)ethyl ester) is a non-steroidal anti-inflammatory drug (NSAID) designed as a lipophilic, non-acidic, and inactive prodrug of its parent compound, naproxen.[1][2] This strategic chemical modification aims to mitigate the gastrointestinal toxicity commonly associated with traditional NSAIDs like naproxen, which is attributed to the presence of a free carboxylic acid group.[2] The enhanced lipophilicity of this compound is a key physicochemical property intended to facilitate its passage across biological membranes via passive diffusion. Following absorption, it is hydrolyzed by endogenous esterases to release the pharmacologically active naproxen.[1]

This technical guide provides a comprehensive overview of the lipophilicity and membrane permeability of this compound. While specific quantitative data for this compound is not publicly available, this guide will detail the underlying principles, relevant data for the parent drug and similar compounds, and the detailed experimental protocols used to characterize these critical properties for NSAID prodrugs.

The Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial parameter in drug design and development, significantly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (Log P) between an organic and an aqueous phase, typically octanol and water.

For a prodrug like this compound, enhanced lipophilicity is intended to:

-

Improve Membrane Permeability: Facilitate passive diffusion across the lipid bilayers of the gastrointestinal tract, leading to efficient absorption.

-

Reduce Local Toxicity: By masking the acidic group of naproxen, the prodrug is less likely to cause direct irritation to the gastric mucosa.[2]

Quantitative Data on Lipophilicity and Membrane Permeability

While specific experimental values for the lipophilicity and membrane permeability of this compound are not found in publicly accessible literature, we can infer its properties based on its structural design and compare it to its parent drug, naproxen, and other naproxen esters.

| Compound | Log P | Apparent Permeability (Papp) (cm/s) | Assay |

| This compound | Data not publicly available | Data not publicly available | |

| Naproxen | 3.18 | Data varies depending on experimental conditions | |

| Naproxen-Guaiacol Chimera (MAS-1696) | 4.70 | Data not available | Shake-flask method |

Note: The Log P of naproxen can vary slightly depending on the experimental or computational method used.

Experimental Protocols

The following sections detail the standard experimental protocols for determining the lipophilicity and membrane permeability of compounds like this compound.

Determination of Lipophilicity (Log P)

The octanol-water partition coefficient (Log P) is the most common measure of lipophilicity. The shake-flask method is the traditional and most reliable technique.

Methodology: Shake-Flask Method

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, DMSO).

-

Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

-

Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them overnight and then separating the phases. This prevents volume changes during the experiment.

-

-

Partitioning:

-

Add a small aliquot of the this compound stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial. The final concentration should be within the linear range of the analytical method.

-

Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

-

Alternatively, gently rotate the vials for 24 hours.

-

-

Phase Separation:

-

Centrifuge the vials at a low speed to ensure complete separation of the octanol and aqueous phases.

-

-

Quantification:

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation of Log P:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

The Log P is the base-10 logarithm of the partition coefficient: Log P = log10(P)

-

Figure 1. Workflow for Log P Determination.

Determination of Membrane Permeability

Membrane permeability of a drug is its ability to pass through a biological membrane. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are widely used to predict in vivo absorption.

PAMPA is a high-throughput screening method that assesses the passive diffusion of a compound across an artificial lipid membrane.

Methodology: PAMPA

-

Plate Preparation:

-

A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane) to form an artificial membrane.

-

A 96-well acceptor plate is filled with a buffer solution (e.g., PBS, pH 7.4), which may contain a co-solvent like DMSO to improve the solubility of the test compound.

-

-

Compound Addition:

-

The test compound, this compound, is dissolved in the same buffer as the acceptor plate and added to the wells of the donor plate.

-

-

Incubation:

-

The donor plate is placed on top of the acceptor plate, creating a "sandwich."

-

The assembly is incubated at room temperature for a specific period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

-

-

Quantification:

-

After incubation, the plates are separated.

-

The concentration of this compound in both the donor and acceptor wells is determined using HPLC-UV or LC-MS.

-

-

Calculation of Permeability Coefficient (Pe):

-

The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where:

-

VD = Volume of the donor well

-

VA = Volume of the acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[C]A = Concentration in the acceptor well

-

[C]eq = Equilibrium concentration

-

-

Figure 2. PAMPA Experimental Workflow.

The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption as it uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Methodology: Caco-2 Permeability Assay

-

Cell Culture:

-

Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

-

-

Transport Experiment (Apical to Basolateral - A to B):

-

The cell monolayers are washed with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

-

The test compound, this compound, dissolved in transport buffer is added to the apical (A) side (donor compartment).

-

Fresh transport buffer is added to the basolateral (B) side (acceptor compartment).

-

The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

Samples are taken from the acceptor compartment at various time points.

-

-

Quantification:

-

The concentration of this compound in the collected samples is determined by HPLC-UV or LC-MS.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt = The steady-state flux of the drug across the monolayer

-

A = The surface area of the filter membrane

-

C0 = The initial concentration of the drug in the donor compartment

-

-

Figure 3. Caco-2 Permeability Assay Workflow.

Signaling Pathways and Membrane Interaction

As this compound is a prodrug designed for passive diffusion, its primary interaction with the cell membrane is not expected to involve specific signaling pathways. The key mechanism is its passive transport across the lipid bilayer, driven by its lipophilicity and the concentration gradient. Once inside the cell or in systemic circulation, it is hydrolyzed by esterases to release naproxen. The active naproxen then exerts its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes.

The logical relationship can be visualized as follows:

Figure 4. Prodrug Activation and Action.

Conclusion

This compound represents a rational prodrug design approach to improve the safety profile of naproxen by increasing its lipophilicity and masking the free carboxylic acid group. This modification is intended to enhance its membrane permeability via passive diffusion and reduce direct gastrointestinal irritation. While specific quantitative data on the lipophilicity and membrane permeability of this compound are not publicly available, the experimental protocols detailed in this guide provide a robust framework for the characterization of these critical parameters for similar NSAID prodrugs. The provided workflows and diagrams illustrate the logical and experimental steps involved in assessing these key properties in drug development. Further research and disclosure from the developers would be necessary to provide a complete quantitative profile of this compound.

References

An In-depth Technical Guide to the Chemical and Pharmacological Distinctions Between Naproxen and its Prodrug, Naproxen Etemesil

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of naproxen and its etemesil prodrug, focusing on their chemical structures, physicochemical properties, and pharmacological profiles. The information presented herein is intended to support research and development efforts in the field of non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Rationale for Naproxen Etemesil

Naproxen is a well-established NSAID that effectively reduces pain, inflammation, and fever through the inhibition of cyclooxygenase (COX) enzymes. However, its use is often associated with gastrointestinal (GI) adverse effects, primarily due to the direct topical irritation caused by its free carboxylic acid group on the gastric mucosa. To mitigate this, this compound was developed as a lipophilic, non-acidic, and inactive prodrug of naproxen. This prodrug is designed to be absorbed in the upper gastrointestinal tract and subsequently hydrolyzed by esterases in the body to release the active naproxen, thereby minimizing direct contact of the acidic drug with the stomach lining.

Chemical Structure and Physicochemical Properties

The fundamental difference between naproxen and this compound lies in the modification of the carboxylic acid functional group. In this compound, the acidic proton of the carboxyl group is replaced by a 2-(methylsulfonyl)ethyl group through an ester linkage. This structural alteration significantly impacts the physicochemical properties of the molecule.

Naproxen

-

Chemical Name: (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid

-

Molecular Formula: C₁₄H₁₄O₃

-

Molecular Weight: 230.26 g/mol

-

Functional Group: Carboxylic Acid

This compound

-

Chemical Name: 2-methylsulfonylethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate

-

Molecular Formula: C₁₇H₂₀O₅S

-

Molecular Weight: 336.41 g/mol

-

Functional Group: Ester (specifically, a 2-methylsulfonylethyl ester)

The esterification of the carboxyl group in this compound renders it a more lipophilic and non-acidic compound compared to the parent drug, naproxen.

Comparative Physicochemical Data

| Property | Naproxen | This compound |

| Molecular Formula | C₁₄H₁₄O₃ | C₁₇H₂₀O₅S |

| Molecular Weight ( g/mol ) | 230.26[1] | 336.41 |

| IUPAC Name | (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid[2] | 2-methylsulfonylethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |

| Acidity | Acidic (due to carboxylic acid) | Non-acidic[3] |

| Lipophilicity | Less lipophilic | More lipophilic[3] |

| Water Solubility | Practically insoluble in water at low pH[1] | Data not available, but expected to have low water solubility |

| Melting Point (°C) | 152-155[4] | Data not available |

Mechanism of Action and Bioactivation

Naproxen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. This compound, being a prodrug, is pharmacologically inactive until it undergoes hydrolysis to release the active naproxen.

Signaling Pathway of Naproxen's Action

Bioactivation of this compound

Comparative Pharmacological Data

The primary advantage of this compound lies in its improved gastrointestinal tolerability compared to naproxen.

Gastrointestinal Safety

A randomized, double-blind, active-comparator study in healthy subjects demonstrated the superior GI safety profile of this compound.[3]

| Parameter | This compound (1200 mg twice daily) | Naproxen (500 mg twice daily) | p-value |

| Mean Total Modified Gastroduodenal Lanza Score (Day 7) | 2.8 ± 1.7 | 3.5 ± 2.0 | 0.03 |

| Incidence of Gastric Ulcers | 3.3% | 15.8% | 0.02 |

Experimental Protocols

Representative Synthesis of a Naproxen Ester (Fischer Esterification)

While a specific protocol for this compound is not publicly detailed, a general method for the synthesis of naproxen esters via Fischer esterification is as follows. This method can be adapted for the synthesis of this compound by using 2-(methylsulfonyl)ethanol as the alcohol.

Materials:

-

Naproxen

-

2-(Methylsulfonyl)ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

1% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Naproxen is dissolved in an excess of 2-(methylsulfonyl)ethanol.

-

A catalytic amount of concentrated sulfuric acid is added to the mixture.

-

The reaction mixture is refluxed with stirring for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of dichloromethane and 1% NaOH solution.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude ester.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

In Vitro Hydrolysis of Naproxen Prodrugs

The rate of hydrolysis of a naproxen prodrug to the active naproxen can be assessed in vitro using biological matrices.

Materials:

-

Naproxen prodrug (e.g., this compound)

-

Human serum or plasma, or a solution of purified esterases (e.g., porcine liver esterase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

A stock solution of the naproxen prodrug is prepared in a suitable organic solvent (e.g., acetonitrile).

-

The prodrug solution is added to pre-warmed human serum or an esterase solution in phosphate buffer to initiate the hydrolysis reaction.

-

Aliquots of the reaction mixture are withdrawn at various time points.

-

The enzymatic reaction in the aliquots is terminated by the addition of an excess of cold acetonitrile to precipitate the proteins.

-

The samples are centrifuged, and the supernatant is collected for HPLC analysis.

-

The concentrations of the remaining prodrug and the formed naproxen are quantified by HPLC.

-

The rate of hydrolysis and the half-life (t₁/₂) of the prodrug are calculated from the concentration-time data.

Logical Workflow for Prodrug Design and Evaluation

Conclusion

This compound represents a successful application of the prodrug strategy to improve the therapeutic index of naproxen. By masking the carboxylic acid group, the prodrug exhibits a significantly improved gastrointestinal safety profile. The key to its success lies in its efficient absorption and subsequent bioactivation by esterases to release the active naproxen systemically. This technical guide has provided a comprehensive overview of the chemical, physicochemical, and pharmacological differences between naproxen and its etemesil prodrug, which should be of value to researchers in the field of drug design and development.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. banglajol.info [banglajol.info]

- 3. Clinical trial: endoscopic evaluation of this compound, a naproxen prodrug, vs. naproxen - a proof-of-concept, randomized, double-blind, active-comparator study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pharmacokinetic comparison of controlled-release and standard naproxen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Enzymatic Hydrolysis of Naproxen Etemesil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is effective in treating pain and inflammation. However, its acidic nature can lead to gastrointestinal side effects. Prodrug strategies are often employed to mitigate these effects, one such example being Naproxen Etemesil. This technical guide provides a comprehensive overview of the in-vitro enzymatic hydrolysis of this compound, its conversion to the active parent drug, naproxen. This document details experimental protocols, data presentation formats, and visual workflows to assist researchers in studying the metabolic fate of this prodrug.

This compound is designed as a lipophilic, inactive prodrug that undergoes hydrolysis by esterase enzymes, present in the body, to release the pharmacologically active naproxen. Understanding the kinetics and mechanisms of this enzymatic conversion is crucial for predicting its in-vivo performance and optimizing drug delivery.

Enzymatic Hydrolysis Pathway

The primary metabolic pathway for the activation of this compound is through enzymatic hydrolysis, catalyzed by esterases. These enzymes cleave the ester bond, releasing naproxen and the corresponding etemesil moiety.

Experimental Protocols

This section outlines detailed methodologies for conducting in-vitro enzymatic hydrolysis studies of this compound using common biological matrices.

Protocol 1: Hydrolysis using Porcine Liver Esterase (PLE)

This protocol describes a general procedure for assessing the enzymatic hydrolysis of this compound using a commercially available esterase.

Materials:

-

This compound

-

Naproxen standard

-

Porcine Liver Esterase (PLE) (e.g., from Sigma-Aldrich)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

Incubator/water bath (37°C)

-

HPLC system with UV detector

-

Centrifuge

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM in acetonitrile).

-

Prepare a stock solution of Naproxen standard (e.g., 10 mM in acetonitrile).

-

Prepare a working solution of PLE in PBS (e.g., 20 U/mL).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add 980 µL of pre-warmed PBS (37°C).

-

Add 10 µL of the this compound stock solution to achieve a final concentration of 100 µM.

-

Initiate the reaction by adding 10 µL of the PLE working solution.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile.

-

Vortex the sample and centrifuge at 10,000 x g for 10 minutes to precipitate the enzyme.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Analyze the sample using a suitable HPLC method to quantify the concentrations of this compound and released naproxen.

-

Protocol 2: Hydrolysis using Rat Liver Microsomes

This protocol outlines the use of liver microsomes to study the metabolic conversion of this compound, which can involve both esterases and other metabolic enzymes like Cytochrome P450s.

Materials:

-

This compound

-

Naproxen standard

-

Rat Liver Microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (HPLC grade)

-

Incubator/water bath (37°C)

-

HPLC system with UV detector

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a master mix containing phosphate buffer, MgCl₂ (e.g., final concentration of 5 mM), and rat liver microsomes (e.g., final protein concentration of 0.5 mg/mL).

-

Pre-incubate the master mix at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add this compound from a stock solution to the pre-warmed master mix to achieve the desired final concentration (e.g., 10 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling and Quenching:

-

At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take a 100 µL aliquot of the incubation mixture.

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (if used).

-

Vortex and centrifuge at 14,000 x g for 15 minutes to pellet the protein.

-

-

Sample Analysis:

-

Transfer the supernatant to an HPLC vial for analysis of this compound and naproxen concentrations.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the simultaneous quantification of this compound and naproxen. The following is a general-purpose method that can be optimized.

Table 1: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |

| Gradient | 0-2 min: 30% B2-15 min: 30-90% B15-17 min: 90% B17-18 min: 90-30% B18-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Data Presentation

Quantitative data from in-vitro hydrolysis studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Enzymatic Hydrolysis of this compound by Porcine Liver Esterase

| Time (minutes) | Concentration of this compound (µM) | Concentration of Naproxen (µM) | % Hydrolysis |

| 0 | 100.0 ± 2.5 | 0.0 ± 0.0 | 0.0 |

| 5 | 85.2 ± 3.1 | 14.8 ± 1.5 | 14.8 |

| 15 | 60.7 ± 2.8 | 39.3 ± 2.1 | 39.3 |

| 30 | 35.1 ± 1.9 | 64.9 ± 2.4 | 64.9 |

| 60 | 10.5 ± 1.2 | 89.5 ± 3.0 | 89.5 |

| 120 | 2.1 ± 0.5 | 97.9 ± 2.8 | 97.9 |

Data are presented as mean ± standard deviation (n=3). % Hydrolysis is calculated as ([Naproxen] / [Initial this compound]) x 100.

Table 3: Kinetic Parameters of this compound Hydrolysis

| Enzyme Source | Vmax (µmol/min/mg protein) | Km (µM) |

| Porcine Liver Esterase | [Insert experimental value] | [Insert experimental value] |

| Rat Liver Microsomes | [Insert experimental value] | [Insert experimental value] |

Vmax (maximum reaction velocity) and Km (Michaelis constant) are determined by performing the hydrolysis assay with varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualization of Experimental Workflow

A clear workflow diagram is crucial for understanding the experimental process.

Conclusion

This technical guide provides a foundational framework for researchers investigating the in-vitro enzymatic hydrolysis of this compound. The detailed protocols, standardized data presentation, and clear visual diagrams are intended to facilitate the design and execution of robust and reproducible studies. A thorough understanding of the enzymatic conversion of this compound to its active form, naproxen, is paramount for the successful development and clinical application of this prodrug. Further studies may be warranted to identify the specific human esterases involved in this bioconversion and to assess inter-individual variability in metabolic activation.

Navigating the Intellectual Property and Technical Landscape of Naproxen Etemesil: An In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen, a cornerstone in the management of pain and inflammation, has been the subject of extensive research to improve its safety and efficacy profile. One such advancement is the development of Naproxen Etemesil, a prodrug of naproxen designed to mitigate the gastrointestinal side effects associated with the parent drug. This technical guide provides a comprehensive overview of the intellectual property and patent landscape surrounding this compound. It delves into the mechanism of action, available clinical trial data, and a generalized synthesis protocol. This document aims to serve as a critical resource for researchers, scientists, and professionals involved in the development of next-generation anti-inflammatory therapeutics.

Introduction to this compound

This compound, also known by its developmental codes LT-NS 001 and MX-1094, is a lipophilic, non-acidic, and inactive prodrug of naproxen.[1][2] Its chemical name is 2-methylsulfonylethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate. The fundamental principle behind its design is to mask the free carboxylic acid group of naproxen, which is implicated in the direct topical irritation of the gastric mucosa. Once absorbed, this compound is hydrolyzed to release the pharmacologically active naproxen.[1][3]

Intellectual Property and Patent Landscape

The intellectual property landscape for this compound appears to be focused and specific rather than broad. While a comprehensive patent portfolio exclusively dedicated to this compound is not readily apparent in the public domain, a key patent application provides insight into its protection.

A significant document is the United States Patent Application US20100221337A1, which describes a "Method of treating arthritis, pain or inflammation with naproxen 2-(methanesulfonyl)ethyl ester and an h2 receptor antagonist".[4] This application suggests a strategy to not only mitigate gastrointestinal effects through the prodrug approach but also to further protect the gastrointestinal tract by co-administering an H2 receptor antagonist.

Table 1: Key Patent Application for this compound

| Patent/Application Number | Title | Key Focus | Status |

| US20100221337A1 | Method of treating arthritis, pain or inflammation with naproxen 2-(methanesulfonyl)ethyl ester and an h2 receptor antagonist | Combination therapy of this compound with an H2 receptor antagonist for enhanced gastrointestinal safety. | Application |

It is important to note that the broader patent landscape for naproxen and its derivatives is extensive, covering various formulations, synthesis processes, and combination therapies.[5][6][7][8][9][10][11][12] Researchers and developers should conduct thorough freedom-to-operate searches to navigate this complex landscape.

Mechanism of Action and Pharmacological Profile

The mechanism of action of this compound is intrinsically linked to its active metabolite, naproxen. As a prodrug, this compound itself is pharmacologically inactive. Following oral administration and absorption, it undergoes hydrolysis to release naproxen.

Naproxen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][13][14] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, naproxen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.